

Physical and chemical properties of 4-Benzyloxynitrobenzene

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Compound of Interest		
Compound Name:	Benzene, 1-nitro-4-	
	(phenylmethoxy)-	
Cat. No.:	B074327	Get Quote

An In-depth Technical Guide to 4-Benzyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzyloxynitrobenzene, a versatile organic compound with applications in various fields of chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear and accessible format for laboratory use.

Core Properties of 4-Benzyloxynitrobenzene

4-Benzyloxynitrobenzene, also known as benzyl p-nitrophenyl ether, is a stable, crystalline solid at room temperature. Its chemical structure consists of a nitro-substituted phenyl ring linked to a benzyl group through an ether bond. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration, while the benzyl group can serve as a protecting group for the phenolic oxygen.

Physical and Chemical Properties



A summary of the key physical and chemical properties of 4-Benzyloxynitrobenzene is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C13H11NO3	[1]
Molecular Weight	229.23 g/mol	[1]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	105.0 to 109.0 °C	[2]
Boiling Point (Predicted)	386.2 ± 17.0 °C	[2]
Density (Predicted)	1.232 ± 0.06 g/cm ³	[2]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[2]
UV-Vis (λmax)	294 nm (in Hexane)	[2]
CAS Number	1145-76-2	[1]

Spectral Data

The following tables summarize the expected spectral data for 4-Benzyloxynitrobenzene based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectral Data (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	d	2H	Ar-H (ortho to -NO ₂)
~7.4	m	5H	Ar-H (benzyl)
~7.0	d	2H	Ar-H (ortho to - OCH ₂ Ph)
~5.2	S	2H	-OCH₂Ph

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~163	Ar-C (para to -NO ₂)
~142	Ar-C (-NO ₂)
~136	Ar-C (ipso, benzyl)
~129	Ar-C (benzyl)
~128	Ar-C (benzyl)
~127	Ar-C (benzyl)
~126	Ar-C (ortho to -NO ₂)
~115	Ar-C (ortho to -OCH ₂ Ph)
~71	-OCH₂Ph

FTIR Spectral Data (Predicted)



Wavenumber (cm⁻¹)	Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Aliphatic (-CH ₂ -)
~1590, ~1490	C=C stretch	Aromatic ring
~1520	N-O asymmetric stretch	Nitro group
~1340	N-O symmetric stretch	Nitro group
~1250	C-O-C stretch	Aryl ether

Mass Spectrometry Data (Predicted)

m/z	Interpretation
229	[M] ⁺ (Molecular ion)
183	[M - NO ₂]+
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇]+ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols Synthesis of 4-Benzyloxynitrobenzene via Williamson Ether Synthesis

This protocol describes the synthesis of 4-Benzyloxynitrobenzene from 4-nitrophenol and benzyl bromide, a classic example of the Williamson ether synthesis.[3]

Materials and Reagents:

- 4-Nitrophenol
- Benzyl bromide



- Potassium carbonate (K2CO3), anhydrous
- · Acetone, anhydrous
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

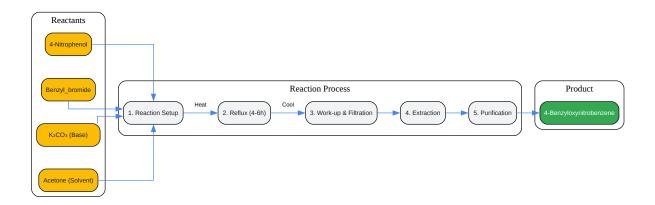
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Solvent Addition: Add anhydrous acetone to the flask (approximately 10-15 mL per gram of 4-nitrophenol).
- Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.



- Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter the solid potassium salts. Wash the filter cake with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude 4-Benzyloxynitrobenzene can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate to afford a crystalline solid.



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Caption: Synthesis workflow for 4-Benzyloxynitrobenzene.



Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of 4-Benzyloxynitrobenzene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀) at a concentration of approximately 5-10 mg/mL.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

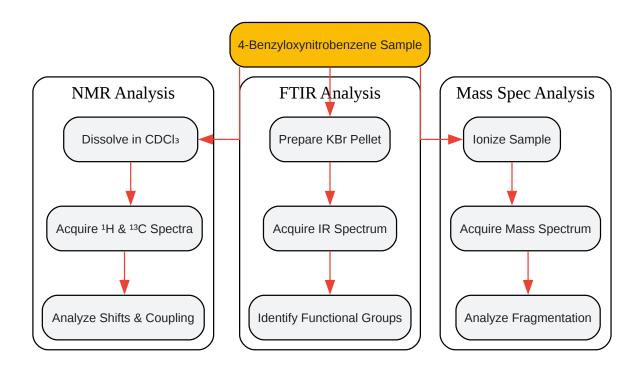
Fourier-Transform Infrared (FTIR) Spectroscopy:

- Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).
- Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro group, the ether linkage, and the aromatic rings.

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- Acquire the mass spectrum and identify the molecular ion peak ([M]+).
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.





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